molecular formula C19H30N2 B5748523 1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine

1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B5748523
M. Wt: 286.5 g/mol
InChI Key: OIWPKYBNHMFHQC-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine typically involves the reaction of 1-cycloheptylpiperazine with 2,5-dimethylphenyl chloride under basic conditions. The reaction is usually carried out in a high-boiling solvent such as toluene or xylene, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-cycloheptyl-4-(2-methoxybenzyl)piperazine
  • 1-cycloheptyl-4-(2,4-dimethylphenyl)piperazine
  • 1-cycloheptyl-4-(3,5-dimethylphenyl)piperazine

Uniqueness

1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-16-9-10-17(2)19(15-16)21-13-11-20(12-14-21)18-7-5-3-4-6-8-18/h9-10,15,18H,3-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWPKYBNHMFHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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